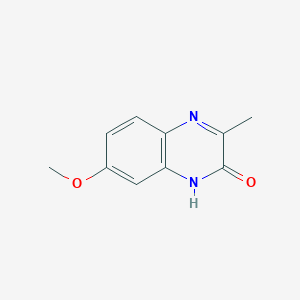

7-Methoxy-3-methylquinoxalin-2(1H)-one

説明

Structure

2D Structure

特性

IUPAC Name |

7-methoxy-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-10(13)12-9-5-7(14-2)3-4-8(9)11-6/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWKOHIGOPTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618211 | |

| Record name | 7-Methoxy-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117237-99-7 | |

| Record name | 7-Methoxy-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-3-methylquinoxalin-2(1H)-one and its Derivatives

This technical guide provides a comprehensive overview of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxalin-2(1H)-one core is a recognized pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, biological activities, and experimental protocols related to this chemical scaffold.

Chemical and Physical Properties

This compound is a solid organic compound. While detailed experimental data on its physical properties are scarce in publicly available literature, its fundamental chemical characteristics are well-defined.

| Property | Value | Source |

| CAS Number | 117237-99-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)OC)NC1=O | [1] |

| InChI Key | Not Available |

Synthesis of this compound Derivatives

A detailed experimental protocol for the synthesis of a complex macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitor, which utilizes this compound as a key building block, has been reported. This highlights the utility of this scaffold in the synthesis of biologically active molecules.

Experimental Protocol: Synthesis of a Macrocyclic HCV NS3/4A Protease Inhibitor Incorporating the this compound Moiety

This protocol is adapted from a published procedure for the synthesis of a potent HCV inhibitor and demonstrates the chemical reactivity and utility of the this compound core.

Materials:

-

This compound

-

Appropriately substituted macrocyclic amine precursor

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the macrocyclic amine precursor in DMF, add cesium carbonate and stir at room temperature.

-

Add a solution of a suitable activated derivative of this compound (e.g., a halogenated or sulfonylated derivative) to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired macrocyclic inhibitor.

Note: The specific reagents and reaction conditions will vary depending on the exact structure of the target macrocycle. This protocol provides a general framework for the utilization of this compound in complex molecule synthesis.

Synthesis of a macrocyclic derivative.

Biological Activities

The this compound scaffold is a component of molecules with potent biological activities. While extensive data for the parent compound is limited, the activities of its derivatives and closely related analogs provide strong evidence for its therapeutic potential.

Anticancer Activity

Quinoxalin-2(1H)-one derivatives are recognized for their significant anticancer properties. A notable example is the closely related compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , which has demonstrated potent antiproliferative activity against a panel of human cancer cell lines with GI₅₀ values in the sub-nanomolar range.[2] This analog acts as a tubulin-binding tumor-vascular disrupting agent, inducing apoptosis and disrupting tumor vasculature.[2]

Table 1: Anticancer Activity of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one [2]

| Cell Line | Cancer Type | GI₅₀ (nM) |

| A549 | Lung Carcinoma | < 10 |

| HT29 | Colon Adenocarcinoma | < 10 |

| U87-MG | Glioblastoma | < 10 |

| MCF7 | Breast Adenocarcinoma | < 10 |

| ... (and others in the NCI-60 panel) | (sub-nanomolar range) |

The mechanism of action for the anticancer effects of many quinoxalinone derivatives involves the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Anticancer mechanism via tubulin inhibition.

Antiviral Activity (Hepatitis C Virus)

The this compound moiety is a key structural component of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[3] This enzyme is essential for viral replication, making it a prime target for antiviral drug development.

Table 2: Anti-HCV Activity of a Macrocyclic Inhibitor Containing the this compound Scaffold [3]

| HCV Genotype/Variant | EC₅₀ (nM) |

| Wild-type | 0.4 |

| A156T Mutant | 2.1 |

| D168A Mutant | 2.2 |

The potent activity of these inhibitors highlights the importance of the quinoxalinone scaffold in achieving high-affinity binding to the viral protease.

Anti-HCV mechanism via NS3/4A protease inhibition.

Antimicrobial Activity

Derivatives of quinoxalin-2(1H)-one have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. While specific data for this compound is not available, related compounds have shown significant efficacy.

Table 3: Antimicrobial Activity of Representative Quinoxalin-2(1H)-one Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazol-1-ylquinoxalin-2(1H)-ones | Gram-positive & Gram-negative bacteria | 7.8 - 500 | [4] |

| Quinoxaline 1,4-dioxide derivatives | Mycobacterium tuberculosis | (Potent inhibition) | [5] |

The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes or interference with microbial DNA synthesis.[6]

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of quinoxalin-2(1H)-one derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to determine the antiproliferative effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF7)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (containing GTP and other necessary components)

-

Test compound

-

Temperature-controlled spectrophotometer or fluorometer

-

Microplates

Procedure:

-

Prepare a reaction mixture containing tubulin and polymerization buffer in a microplate well.

-

Add the test compound at various concentrations.

-

Incubate the plate at 37 °C to initiate tubulin polymerization.

-

Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) over time.

-

Analyze the polymerization curves to determine the effect of the compound on the nucleation, elongation, and steady-state phases of microtubule formation.

HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of a compound against HCV.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., expressing a luciferase reporter gene)

-

Complete cell culture medium

-

Test compound

-

Luciferase assay reagent

Procedure:

-

Seed the HCV replicon cells in 96-well plates.

-

Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 72 hours).

-

Lyse the cells and measure the luciferase activity, which correlates with the level of HCV RNA replication.

-

Simultaneously, assess the cytotoxicity of the compound on the same cells using an appropriate assay (e.g., MTS or CellTiter-Glo).

-

Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration).

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. The potent and diverse biological activities exhibited by its derivatives and closely related analogs, particularly in the areas of oncology and virology, underscore the importance of this chemical entity. Further investigation into the synthesis of novel derivatives and a more detailed exploration of their mechanisms of action are warranted to fully exploit the therapeutic potential of the this compound core. This guide provides a foundational resource for researchers embarking on such endeavors.

References

- 1. novaresearch.unl.pt [novaresearch.unl.pt]

- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Structural Elucidation of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This technical guide outlines the methodologies and data interpretation involved in the comprehensive structure elucidation of this compound.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 117237-99-7 |

Synthesis and Spectroscopic Characterization

The definitive synthesis and complete, publicly available spectroscopic analysis of this compound are not extensively detailed in the current body of scientific literature. However, based on established synthetic routes for analogous quinoxalin-2(1H)-one derivatives, a general synthetic protocol and the expected spectroscopic data can be proposed.

General Synthesis Protocol

The synthesis of this compound would typically involve the condensation reaction of 4-methoxy-1,2-phenylenediamine with an α-keto ester, such as ethyl pyruvate.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Steps (Hypothetical):

-

Reaction Setup: To a solution of 4-methoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of ethyl pyruvate is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methoxy group, and the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (H5) | ~7.7 | d |

| Aromatic-H (H6) | ~7.0 | dd |

| Aromatic-H (H8) | ~6.8 | d |

| Methoxy (-OCH₃) | ~3.9 | s |

| Methyl (-CH₃) | ~2.4 | s |

| N-H | ~12.0 | br s |

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~155 |

| C=N | ~148 |

| Aromatic C-O | ~159 |

| Aromatic C-H | 110-130 |

| Aromatic C-N | ~135 |

| Aromatic C-C | 120-140 |

| Methoxy (-OCH₃) | ~56 |

| Methyl (-CH₃) | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3000 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (amide) | 1680-1650 |

| C=N stretch | 1620-1580 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ether) | 1250-1050 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | 190.07 |

| [M+H]⁺ | 191.08 |

Structure Elucidation Workflow

The process of elucidating the structure of this compound involves a logical workflow integrating data from various spectroscopic techniques.

Synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the synthetic pathway starting from o-phenylenediamine, including experimental protocols, quantitative data, and workflow visualizations.

Introduction

Quinoxalin-2(1H)-one derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include potential as antimicrobial, anti-inflammatory, and antitumor agents. The specific compound, this compound, incorporates a methoxy group and a methyl group on the quinoxalinone core, modifications that can significantly influence its biological profile. This guide focuses on a common and effective synthetic route to this target molecule.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 4-methoxy-o-phenylenediamine, from a commercially available substituted nitroaniline. The second, and core, step is the condensation reaction of this substituted o-phenylenediamine with pyruvic acid to form the desired quinoxalinone ring system.

A critical aspect of this synthesis is the regioselectivity of the condensation reaction. Studies have shown that when a 4-substituted o-phenylenediamine, such as 4-methoxy-o-phenylenediamine, is reacted with an α-keto acid like pyruvic acid, the reaction predominantly yields the 7-substituted quinoxalin-2(1H)-one isomer. This regioselective outcome is a key consideration for the successful synthesis of the target compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of 4-Methoxy-o-phenylenediamine (Intermediate)

A common method for the preparation of 4-methoxy-o-phenylenediamine is the reduction of a corresponding nitroaniline derivative.

Materials:

-

4-Methoxy-2-nitroaniline

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply or a suitable hydrogen source

Procedure:

-

In a hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-methoxy-o-phenylenediamine, which can be used in the next step, sometimes without further purification.

Synthesis of this compound (Target Compound)

The final step involves the condensation of the synthesized 4-methoxy-o-phenylenediamine with pyruvic acid.

Materials:

-

4-Methoxy-o-phenylenediamine

-

Pyruvic acid

-

Ethanol or a similar suitable solvent

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve 4-methoxy-o-phenylenediamine in a suitable solvent such as ethanol, gently warming if necessary.

-

In a separate flask, dissolve an equimolar amount of pyruvic acid in the same solvent.

-

Add the pyruvic acid solution dropwise to the 4-methoxy-o-phenylenediamine solution with constant stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the target compound, this compound.

| Property | Data |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 117237-99-7 |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly found in search results |

| Yield | Not explicitly found in search results |

| ¹H NMR | Not explicitly found in search results |

| ¹³C NMR | Not explicitly found in search results |

| IR Spectroscopy | Not explicitly found in search results |

| Mass Spectrometry | Not explicitly found in search results |

Note: While a specific, detailed characterization dataset was not found in the provided search results, the data for analogous quinoxalinone structures suggest that standard spectroscopic techniques would be sufficient for full characterization.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Conclusion

This technical guide outlines a reliable and regioselective synthetic route for the preparation of this compound. The described two-step process, involving the reduction of a nitroaniline intermediate followed by a condensation reaction with pyruvic acid, provides a practical approach for obtaining this valuable quinoxalinone derivative. While a complete set of characterization data is not available in the public domain, the provided protocols offer a solid foundation for researchers and scientists to synthesize and further investigate the properties and potential applications of this compound in drug discovery and development. Further studies are warranted to fully elucidate its biological activity and potential therapeutic value.

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-3-methylquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a key heterocyclic compound with significant applications in medicinal chemistry. This document collates available data on its chemical identity, spectral characteristics, and biological relevance, particularly as a crucial intermediate in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. Detailed experimental protocols for the synthesis and characterization of quinoxalinone derivatives are also presented.

Chemical Identity and Properties

This compound is a derivative of quinoxalin-2(1H)-one, a class of bicyclic heterocyclic compounds. Its structure features a methoxy group at the 7-position and a methyl group at the 3-position of the quinoxalinone core.

| Property | Value | Source |

| CAS Number | 117237-99-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 190.20 g/mol | [1][2][3] |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)OC)NC1=O | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| Property of 1-methylquinoxalin-2(1H)-one | Predicted Value | Source |

| Boiling Point | 296.8°C at 760 mmHg | [4] |

| Density | 1.21 g/cm³ | [4] |

| Refractive Index | 1.622 | [4] |

Synthesis

The synthesis of quinoxalin-2(1H)-one derivatives generally involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A general workflow for this synthesis is outlined below.

Experimental Protocol: General Synthesis of Quinoxalin-2(1H)-one Derivatives

This protocol describes a general method for the synthesis of quinoxalinone derivatives, which can be adapted for this compound.

-

Reaction Setup: To a solution of the substituted o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add the α-ketoester (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the solid product by filtration and wash with a cold solvent to remove impurities.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure quinoxalinone derivative.

Spectral Properties

Detailed spectral data for this compound is limited. However, data from a closely related macrocyclic compound containing the 7-methoxy-3-methylquinoxalin-2-yl moiety provides valuable insight into its spectral characteristics.

NMR Spectroscopy

The following ¹H and ¹³C NMR data were reported for a macrocyclic compound incorporating the 7-methoxy-3-methylquinoxalin-2-yl group, with the quinoxaline core protons and carbons assigned.[5]

¹H NMR (500 MHz, CDCl₃):

-

δ 7.80 (d, J = 9.5 Hz, 1H)

-

δ 7.21–7.15 (m, 2H)

-

δ 6.90 (s, 1H)

-

δ 3.95 (s, 3H, -OCH₃)

-

A signal corresponding to the C3-methyl group is also expected.

¹³C NMR (125 MHz, CDCl₃):

-

δ 160.42

-

δ 155.60

-

δ 155.46

-

δ 144.80

-

δ 141.10

-

δ 136.31

-

δ 134.45

-

δ 129.12

-

δ 125.03

-

δ 118.94

-

δ 106.17

-

δ 55.86 (-OCH₃)

-

A signal for the C3-methyl carbon is also anticipated.

Mass Spectrometry

The fragmentation of quinoxalinone derivatives in mass spectrometry is influenced by the nature and position of substituents. Common fragmentation patterns involve the loss of CO, and cleavage of substituents from the heterocyclic ring.[6][7] For this compound, characteristic fragments would be expected from the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Physicochemical Properties: Experimental Protocols

While specific experimental data for this compound is not available, the following are standard, detailed protocols for determining key physicochemical properties of quinoxalinone compounds.

Melting Point Determination

-

Sample Preparation: A small amount of the dry, purified compound is finely ground.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]

Solubility Determination (Shake-Flask Method)

-

System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

For compounds with poor aqueous solubility, a co-solvent method is often employed.

-

Solution Preparation: A known concentration of the compound is dissolved in a mixture of water and an organic co-solvent (e.g., methanol or dioxane).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. This process is repeated with varying co-solvent percentages.

-

Extrapolation: The apparent pKa values obtained at different co-solvent concentrations are extrapolated to 0% co-solvent to estimate the aqueous pKa.

Biological Significance: Role in HCV Drug Development

This compound is a pivotal building block in the synthesis of a class of potent antiviral agents known as HCV NS3/4A protease inhibitors.[5][9] The NS3/4A protease is a viral enzyme essential for the replication of the Hepatitis C virus.[6][10][11]

The HCV polyprotein is a long chain of viral proteins that must be cleaved into individual, functional proteins for the virus to replicate. The NS3/4A serine protease is responsible for four of these critical cleavages.[8][12] By inhibiting this enzyme, the viral life cycle is interrupted.

Quinoxaline derivatives, including those synthesized from this compound, have been shown to be effective inhibitors of the NS3/4A protease.[13][14][15] The quinoxaline moiety often serves as a key structural scaffold that binds to the active site of the enzyme, preventing it from processing the viral polyprotein.

Conclusion

This compound is a heterocyclic compound of significant interest to the pharmaceutical industry. While comprehensive data on its intrinsic physicochemical properties are still emerging, its established role as a key intermediate in the synthesis of potent HCV NS3/4A protease inhibitors underscores its importance in drug discovery and development. The experimental protocols and spectral data presented in this guide provide a valuable resource for researchers working with this and related quinoxalinone derivatives. Further studies to fully characterize the physicochemical profile of this compound are warranted.

References

- 1. rsc.org [rsc.org]

- 2. 117237-99-7 CAS MSDS (2(1H)-Quinoxalinone,7-methoxy-3-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 117237-99-7|this compound|BLD Pharm [bldpharm.com]

- 4. Cas 6479-18-1,1-methylquinoxalin-2(1H)-one | lookchem [lookchem.com]

- 5. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 11. apexbt.com [apexbt.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of 7-Methoxy-3-methylquinoxalin-2(1H)-one: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-3-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. While direct studies on the standalone biological activity of this specific molecule are limited in publicly available research, its core structure serves as a crucial pharmacophore in the development of potent antiviral agents. This technical guide consolidates the current understanding of the mechanism of action of molecules containing the 7-methoxy-3-methylquinoxalin-2-yl moiety, with a primary focus on its role in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease. This guide also outlines the experimental protocols used to elucidate this mechanism and presents the relevant quantitative data.

Core Mechanism of Action: Inhibition of HCV NS3/4A Protease

The most well-documented mechanism of action for compounds incorporating the 7-methoxy-3-methylquinoxalin-2-yl scaffold is the inhibition of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins.[3][4][5] By blocking the active site of NS3/4A, these inhibitors prevent viral maturation and replication.

The 7-methoxy-3-methylquinoxaline moiety typically serves as a P2 fragment in peptidomimetic inhibitors.[1] In this context, it makes critical interactions with the S2 subsite of the protease. Structural studies of related, more complex inhibitors have revealed that the quinoxaline ring can engage in stacking interactions with the catalytic residues of the protease.[1] The 3-methyl and 7-methoxy substituents play a role in optimizing the binding affinity and pharmacokinetic properties of the overall inhibitor molecule.

While this compound itself has not been reported as a potent inhibitor, its incorporation into larger, macrocyclic structures has led to the development of compounds with exceptional antiviral activity and a high barrier to drug resistance.[1]

Signaling Pathway and Experimental Workflow

The development and validation of HCV NS3/4A protease inhibitors containing the 7-methoxy-3-methylquinoxalin-2-yl moiety involve a multi-step process, from initial synthesis to structural biology.

Quantitative Data

The following table summarizes the inhibitory activities of representative macrocyclic compounds containing the 7-methoxy-3-methylquinoxaline scaffold against wild-type and drug-resistant variants of the HCV NS3/4A protease. It is important to note that these values are for the complete inhibitor molecules, not for this compound alone.

| Compound ID | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| Compound 2 | WT HCV NS3/4A | Enzymatic | - | 0.9 | [1] |

| A156T Mutant | Replicon | - | 2.1 | [1] | |

| D168A Mutant | Replicon | - | 2.2 | [1] | |

| Compound 3 | WT HCV NS3/4A | Replicon | - | 0.9 | [1] |

| D168A Mutant | Replicon | - | 4.7 | [1] |

Note: "Compound 2" and "Compound 3" refer to complex macrocyclic inhibitors described in the cited literature, which contain the 7-methoxy-3-methylquinoxalin-2-yl and a related 7-methoxy-3-(trifluoromethyl)quinoxalin-2-yl moiety, respectively.[1]

Experimental Protocols

Synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-((7-methoxy-3-methylquinoxalin-2-yl)oxy)pyrrolidine-1,2-dicarboxylate[2]

This protocol describes the synthesis of a key intermediate in the preparation of macrocyclic HCV protease inhibitors.

-

Reaction Setup: A solution of this compound (6.20 g, 32.6 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (100 mL) is treated with Cesium Carbonate (Cs2CO3) (16.0 g, 49.0 mmol).

-

Addition of Reagents: The reaction mixture is stirred at room temperature for 15 minutes. An activated cis-hydroxyproline derivative (14.0 g, 30.2 mmol) is then added in one portion.

-

Reaction Conditions: The reaction mixture is heated to 55 °C and stirred for 4 hours. Another portion of the activated cis-hydroxyproline (1.0 g, 2.15 mmol) is added.

-

Completion and Work-up: The resulting mixture is stirred at 55 °C for an additional 2 hours, then cooled to room temperature. The reaction is quenched with aqueous 1 N HCl solution (250 mL) and extracted with Ethyl Acetate (EtOAc) (400 mL).

-

Purification: The organic fraction is washed successively with saturated aqueous Sodium Bicarbonate (NaHCO3) and Sodium Chloride (NaCl) (250 mL each), dried over Sodium Sulfate (Na2SO4), filtered, and evaporated to yield the product.

HCV NS3/4A Protease Enzymatic Inhibition Assay[3]

This assay is used to determine the in vitro inhibitory potency of compounds against the HCV protease.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM HEPES (pH 7.4), 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol.

-

Reaction Components: The reaction is conducted in a black 384-well microplate. The final concentrations of the components in a total volume of 30 µL are:

-

Recombinant HCV NS3/4A protease: 40 nM

-

Fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC): 60 µM

-

Compound being tested: Variable concentrations

-

DMSO: 2.5%

-

-

Measurement: The reaction is initiated by the addition of the substrate. The fluorescence intensity is monitored over time to determine the rate of substrate cleavage.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation or by global fitting of the data to the appropriate enzyme inhibition model.[6]

Protein-Ligand Co-crystallization and X-ray Diffraction[7][8][9]

This protocol outlines the general steps for determining the three-dimensional structure of an inhibitor bound to its target protein.

-

Complex Formation: The purified HCV NS3/4A protease is incubated with a molar excess of the inhibitor (e.g., a 3:1 or 6:1 molar ratio) for 1 hour to allow for complex formation.

-

Crystallization: Diffraction-quality crystals are grown using the hanging drop vapor diffusion method. This involves mixing equal volumes of the protein-inhibitor complex solution with a precipitant solution (e.g., 20–26% PEG-3350, 0.1 M sodium MES buffer pH 6.5, and 4% ammonium sulfate).

-

Data Collection: Crystals are harvested and flash-cooled in liquid nitrogen, often with a cryoprotectant. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known structure of the protease as a search model. The inhibitor molecule is then built into the electron density map, and the entire complex is refined to produce the final three-dimensional structure.

Other Potential Mechanisms of Action

While the role of the 7-methoxy-3-methylquinoxalin-2-yl moiety in HCV protease inhibition is the most substantiated, the broader quinoxalinone chemical class has been investigated for other biological activities, including:

-

Anticancer Activity: Various quinoxalinone derivatives have been explored as potential anticancer agents, with some showing activity as inhibitors of receptor tyrosine kinases such as EGFR.[7]

-

Antimicrobial Activity: The quinoxalinone scaffold is present in a number of compounds with reported antibacterial and antifungal properties.[8][9]

It is important to emphasize that these are general activities of the quinoxalinone class, and specific studies on this compound for these applications are not currently available in the public domain.

Conclusion

This compound is a valuable building block in medicinal chemistry, most notably as a key component of highly potent macrocyclic inhibitors of the HCV NS3/4A protease. Its mechanism of action in this context is to serve as a P2 fragment that interacts with the S2 subsite of the enzyme, contributing to the overall high-affinity binding of the inhibitor. The provided experimental protocols for synthesis, enzymatic assays, and structural biology are fundamental to the discovery and optimization of such antiviral agents. Further research may uncover direct biological activities of this compound or its simple derivatives, potentially expanding its therapeutic applications.

References

- 1. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 6. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Quinoxaline Derivatives: A Technical Guide for Researchers

Introduction: Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Their diverse and potent biological activities have garnered considerable attention from researchers, leading to the development of numerous derivatives with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the primary biological activities of quinoxaline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. A primary mode of action is the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth, differentiation, and survival.

A key mechanism of anticancer action for some quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By blocking VEGFR-2, these compounds can effectively stifle tumor growth.[1]

Another significant target for quinoxaline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a vital role in cell proliferation.[2] Quinoxaline derivatives have been shown to act as selective ATP-competitive inhibitors of EGFR, thereby blocking downstream signaling pathways and inhibiting cancer cell growth.[2]

Furthermore, some quinoxaline derivatives have been found to induce apoptosis (programmed cell death) in cancer cells.[3] For instance, certain derivatives can arrest the cell cycle at the G2/M phase, leading to apoptosis.[3]

Some quinoxaline compounds have also been identified as potent inhibitors of Topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4] By inhibiting this enzyme, these derivatives can induce DNA damage and trigger apoptosis in cancer cells.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung) | 0.0027 | [2] |

| Compound 3 | MCF7 (Breast) | 0.0022 | [2] |

| Compound 1 | MCF7 (Breast) | 0.00021 | [2] |

| Compound 1 | NCI-H460 (Lung) | 0.00032 | [2] |

| Compound 1 | SF-268 (Glioblastoma) | 0.00016 | [2] |

| Compound 3 | MCF7 (Breast) | 0.00081 | [2] |

| Compound 3 | SF-268 (Glioblastoma) | 0.00008 | [2] |

| Compound 1 | HepG2 (Liver) | 0.00598 | [2] |

| Compound 1 | HCT-116 (Colon) | 0.00770 | [2] |

| Compound 1 | MCF-7 (Breast) | 0.00635 | [2] |

| XVa | HCT116 (Colon) | 4.4 | [3] |

| XVa | MCF-7 (Breast) | 5.3 | [3] |

| 14 | MCF-7 (Breast) | 2.61 | [5] |

| 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [5] |

| 17 | A549 (Lung) | 46.6 ± 7.41 | [5] |

| 17 | HCT-116 (Colon) | 48 ± 8.79 | [5] |

| 19 | MGC-803 | 9 | [5] |

| 19 | HeLa | 12.3 | [5] |

| 19 | NCI-H460 | 13.3 | [5] |

| 19 | HepG2 | 30.4 | [5] |

| 19 | SMMC-7721 | 17.6 | [5] |

| 19 | T-24 | 27.5 | [5] |

| 19 | HL-7702 | 80.9 | [5] |

| 20 | MGC-803 | 17.2 | [5] |

| 20 | HeLa | 12.3 | [5] |

| 20 | NCI-H460 | 40.6 | [5] |

| 20 | HepG2 | 46.8 | [5] |

| 20 | SMMC-7721 | 95.4 | [5] |

| 20 | T-24 | 8.9 | [5] |

| 20 | HL-7702 | 86.8 | [5] |

| IV | PC-3 (Prostate) | 2.11 | [4] |

| III | PC-3 (Prostate) | 4.11 | [4] |

| IV (Topo II inhibition) | - | 7.529 | [4] |

| III (Topo II inhibition) | - | 21.98 | [4] |

| 6k | HeLa | 12.17 ± 0.9 | [6] |

| 6k | HCT-116 | 9.46 ± 0.7 | [6] |

| 6k | MCF-7 | 6.93 ± 0.4 | [6] |

| 11 | Cancer Cell Lines | 0.81 - 2.91 | [7] |

| 13 | Cancer Cell Lines | 0.81 - 2.91 | [7] |

| 4a | Cancer Cell Lines | 3.21 - 4.54 | [7] |

| 5 | Cancer Cell Lines | 3.21 - 4.54 | [7] |

| 11 (EGFR inhibition) | - | 0.6 | [7] |

| 13 (EGFR inhibition) | - | 0.4 | [7] |

| 4a (EGFR inhibition) | - | 0.3 | [7] |

| 5 (EGFR inhibition) | - | 0.9 | [7] |

Experimental Protocols

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Topoisomerase II Inhibition Assay:

This assay evaluates the ability of compounds to inhibit the activity of the Topoisomerase II enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing Topoisomerase II, DNA substrate (e.g., supercoiled plasmid DNA), and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow the enzyme to act on the DNA.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization and Quantification: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed or linearized DNA compared to the control.

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.

Caption: VEGFR-2 Signaling Pathway Inhibition by Quinoxaline Derivatives.

Caption: Mechanism of Topoisomerase II Inhibition by Quinoxaline Derivatives.

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5p | S. aureus | 4 | [8] |

| 5p | B. subtilis | 8 | [8] |

| 5m-5p | S. aureus | 4-16 | [8] |

| 5m-5p | B. subtilis | 8-32 | [8] |

| 5m-5p | MRSA | 8-32 | [8] |

| 5m-5p | E. coli | 4-32 | [8] |

| Quinoxaline Derivative | MRSA | 1-4 | [9] |

Experimental Protocols

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][11][12]

Experimental Workflow Diagram

Caption: Broth Microdilution Method Workflow.

Antiviral Activity

Several quinoxaline derivatives have shown promising activity against a range of viruses, including Human Cytomegalovirus (HCMV).[13]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected quinoxaline derivatives, with data shown as EC50 values (the concentration of a drug that gives half-maximal response).

| Compound | Virus | EC50 (µM) | Reference |

| 1a | HCMV | <0.05 | |

| 20 | HCMV | <0.05 | |

| Ganciclovir (control) | HCMV | 0.59 |

Experimental Protocols

Plaque Reduction Assay:

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed susceptible host cells in a multi-well plate and allow them to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayer with a known amount of virus in the presence of various concentrations of the quinoxaline derivative.

-

Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

-

Incubation: Incubate the plates for a period sufficient for viral plaques to develop.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The antiviral activity is determined by the reduction in the number of plaques in treated wells compared to untreated controls.

Anti-inflammatory Activity

Quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators. Their mechanisms of action often involve the inhibition of enzymes like cyclooxygenase (COX) and signaling pathways such as NF-κB and p38 MAPK.[14]

Quantitative Anti-inflammatory Activity Data

The following table provides the in vitro anti-inflammatory activity of selected quinoxaline derivatives, with data presented as IC50 values for enzyme inhibition.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| 11 | COX-2 | 0.62 | 61.23 | [7] |

| 13 | COX-2 | 0.46 | 66.11 | [7] |

| 4a | COX-2 | 1.17 | 24.61 | [7] |

| 5 | COX-2 | 0.83 | 48.58 | [7] |

| 11 | COX-1 | 37.96 | - | [7] |

| 13 | COX-1 | 30.41 | - | [7] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Dosing: Administer the quinoxaline derivative or a control vehicle to a group of rats.

-

Carrageenan Injection: After a specific time, inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.

-

Paw Volume Measurement: Measure the volume of the paw at different time intervals after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9][15]

Signaling Pathway Diagrams

Caption: NF-κB Signaling Pathway Inhibition by Quinoxaline Derivatives.

Caption: p38 MAPK Signaling Pathway Inhibition by Quinoxaline Derivatives.

Synthesis of Quinoxaline Derivatives

The most common and effective method for synthesizing quinoxaline derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. This reaction can be catalyzed by various acids or metal catalysts and can be performed under different reaction conditions, including microwave irradiation, to improve yields and reduce reaction times.[16]

General Synthetic Workflow

Caption: General Synthetic Workflow for Quinoxaline Derivatives.

Quinoxaline derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents has been well-documented, with ongoing research continually uncovering new therapeutic potentials. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of quinoxaline-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 9. inotiv.com [inotiv.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. ClinPGx [clinpgx.org]

In-Depth Technical Guide: 7-Methoxy-3-methylquinoxalin-2(1H)-one

CAS Number: 117237-99-7

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-3-methylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides a plausible synthesis pathway with a detailed experimental protocol, and discusses its role as a key intermediate in the development of bioactive molecules. While direct biological activity data for this specific compound is limited in publicly available literature, this guide summarizes the known activities of its derivatives, highlighting its potential as a scaffold for generating novel therapeutic agents. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The quinoxaline scaffold is a common feature in numerous biologically active molecules and approved drugs.

This compound (CAS No. 117237-99-7) is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its strategic substitution with a methoxy group at the 7-position and a methyl group at the 3-position provides a foundation for further chemical modifications to explore structure-activity relationships (SAR). This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are not widely published, computational predictions provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 117237-99-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | Pale yellow solid (Predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF (Predicted) | N/A |

| SMILES | COc1cc2c(cc1)N=C(C)C(=O)N2 | [1] |

| InChI | InChI=1S/C10H10N2O2/c1-6-10(14)12-8-4-3-7(13-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,14) | [1] |

Note: "N/A" indicates that the data is not available in the searched literature.

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-keto ester. Based on available literature for similar quinoxalinone syntheses, a reliable method involves the reaction of 4-methoxybenzene-1,2-diamine with ethyl pyruvate. Scientific literature suggests that the use of a 4-substituted benzene-1,2-diamine often leads to the preferential formation of the 7-substituted quinoxalinone isomer, making this a regioselective synthesis.

General Synthesis Workflow

The logical flow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound.

Materials:

-

4-Methoxybenzene-1,2-diamine

-

Ethyl pyruvate

-

Ethanol (or Acetic Acid)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagent: To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Role in Drug Discovery

While there is a lack of direct biological activity data for this compound in the public domain, its significance lies in its role as a versatile intermediate for the synthesis of potent drug candidates. Derivatives of this core structure have demonstrated a wide range of biological activities.

Antimicrobial Activity

Derivatives of quinoxalin-2(1H)-one have been extensively studied for their antimicrobial properties. For instance, various hydrazone, hydrazine, and pyrazole derivatives of the quinoxalin-2(1H)-one scaffold have shown significant antibacterial and antifungal activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[2]

Anticancer Activity

The quinoxaline core is a well-established pharmacophore in anticancer drug design. Derivatives incorporating the this compound moiety have been investigated as potential anticancer agents. These compounds have been shown to target various mechanisms involved in cancer progression, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics. For example, a derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a potent tubulin-binding tumor-vascular disrupting agent with low nanomolar antiproliferative activity against a panel of human tumor cell lines.[3]

Antiviral Activity

The 7-methoxy-3-methylquinoxaline moiety is a key structural feature in a series of potent macrocyclic inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. In these inhibitors, the quinoxaline group occupies the P2 pocket of the enzyme, and modifications at the 3-position have been shown to influence the antiviral potency and resistance profile. The 3-methyl-7-methoxyquinoxaline scaffold was found to be a promising lead in the development of these antiviral agents.[4]

Potential Signaling Pathways

Given the diverse biological activities of its derivatives, it can be inferred that the this compound scaffold can be elaborated to interact with various biological targets and signaling pathways. The diagram below illustrates a conceptual framework of how derivatives of this core might exert their therapeutic effects based on the activities of related compounds.

Caption: Conceptual relationship of the core scaffold to its derivatives and their potential biological targets and pathways.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. While direct biological data on the compound itself is scarce, its utility as a key synthetic intermediate for the development of potent antimicrobial, anticancer, and antiviral agents is well-documented. This technical guide provides a consolidated resource of its physicochemical properties and a detailed synthesis protocol to aid researchers in its application for the discovery of novel therapeutics. Further investigation into the direct biological activities of this core scaffold and its simpler derivatives is warranted to fully elucidate its pharmacological potential.

References

- 1. Synthesis, leptospirocidal activity and QSAR analysis of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Solubility Profile of 7-Methoxy-3-methylquinoxalin-2(1H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the heterocyclic compound 7-Methoxy-3-methylquinoxalin-2(1H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthetic procedures and provides a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound is a quinoxalinone derivative. The quinoxaline ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The solubility of such compounds is a critical physicochemical parameter, influencing their bioavailability, formulation, and efficacy in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 117237-99-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| Appearance | Solid (form not specified) | Inferred |

| Storage | Sealed in dry, room temperature | [1] |

Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Context/Rationale |

| Ethanol (EtOH) | Soluble | Used as a solvent for recrystallization and in reaction mixtures for the synthesis of quinoxalinone derivatives, suggesting good solubility, especially at elevated temperatures.[3] |

| Dimethylformamide (DMF) / Ethanol Mixture | Soluble | Used as a recrystallization solvent system for related derivatives, indicating solubility.[3] |

| Ethyl Acetate (EtOAc) | Soluble | Used as an extraction solvent for related quinoxaline derivatives. |

| n-Hexane | Sparingly Soluble / Insoluble | Often used as an anti-solvent or in combination with more polar solvents like ethyl acetate for chromatography and recrystallization, suggesting low polarity and thus poor solubility of the compound. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent for many organic compounds used in biological screening. While not explicitly stated for this compound, it is a common solvent for similar heterocyclic molecules. |

| Methanol (MeOH) | Likely Soluble | Often exhibits similar solvent properties to ethanol and is used in the synthesis of related compounds. |

| Acetone | Likely Soluble | A common polar aprotic solvent for a wide range of organic compounds. |

Note: "Likely Soluble" is an educated estimation based on the compound's structure and the typical behavior of similar heterocyclic compounds.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

Objective: To determine the saturation solubility of this compound in selected organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO) of high purity

-

Analytical balance

-

Vials with screw caps

-

Isothermal shaker or shaking incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is reached.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for a specified time (e.g., 15 minutes at 3000 rpm).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Workflow for the determination of solubility using the shake-flask method.

Logical Relationships in Drug Discovery Context

While no specific signaling pathways for this compound are documented, its development within a drug discovery program would follow a logical progression where solubility is a key decision-making parameter.

Caption: Logical workflow illustrating the importance of solubility in the iterative cycle of lead optimization in drug discovery.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is currently under-documented in the public domain. Qualitative assessments suggest solubility in polar organic solvents like ethanol and ethyl acetate. For drug development professionals and researchers, it is imperative to experimentally determine the quantitative solubility of this compound using standardized methods, such as the shake-flask protocol detailed in this guide. This data will be invaluable for informing formulation strategies, ensuring reproducible results in biological assays, and guiding further optimization of this and related quinoxalinone derivatives.

References

- 1. 117237-99-7|this compound|BLD Pharm [bldpharm.com]

- 2. 117237-99-7 CAS MSDS (2(1H)-Quinoxalinone,7-methoxy-3-methyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 7-Methoxy-3-methylquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological context for 7-Methoxy-3-methylquinoxalin-2(1H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | N1-H |

| ~7.70 | Doublet | 1H | H5 |

| ~7.00 | Doublet of doublets | 1H | H6 |

| ~6.85 | Doublet | 1H | H8 |

| ~3.85 | Singlet | 3H | OCH₃ |

| ~2.40 | Singlet | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C=O |

| ~156.0 | C7-OCH₃ |

| ~145.0 | C3 |

| ~135.0 | C8a |

| ~130.0 | C4a |

| ~120.0 | C5 |

| ~118.0 | C6 |

| ~105.0 | C8 |

| ~56.0 | OCH₃ |

| ~20.0 | CH₃ |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H Stretching |

| 3050-3000 | Aromatic C-H Stretching |

| 2950-2850 | Aliphatic C-H Stretching |

| ~1650 | C=O Stretching (Amide) |

| 1600-1450 | C=C and C=N Stretching |

| ~1250 | C-O Stretching (Aryl Ether) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 190.07 | [M]⁺ (Molecular Ion) |

| 162.08 | [M-CO]⁺ |

| 147.06 | [M-CO-CH₃]⁺ |

Experimental Protocols

The following protocol describes a general method for the synthesis of this compound.

Synthesis of this compound

A solution of 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, ethyl 2-oxopropanoate (1.16 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford this compound as a solid.

Characterization

The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing the obtained data with the predicted values in the tables above.

Signaling Pathway and Mechanism of Action